molecular formula C18H25N3O2 B7705663 N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isobutyramide

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isobutyramide

Cat. No. B7705663
M. Wt: 315.4 g/mol
InChI Key: GWSXJJPHQISQMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired route and the available starting materials. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its molecular formula and the known structures of similar compounds. The tert-butyl group is a bulky group that could influence the compound’s conformation and reactivity. The phenyl and oxadiazole groups are aromatic and could participate in π-π interactions. The isobutyramide group could form hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The tert-butyl group is relatively inert but can undergo reactions under certain conditions. The phenyl group can undergo electrophilic aromatic substitution and other reactions typical of aromatic compounds. The oxadiazole ring can participate in nucleophilic substitution reactions, and the isobutyramide group can undergo hydrolysis and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given the presence of the aromatic rings and the amide group. Its solubility would depend on the specific arrangement of its functional groups .

Future Directions

The study of novel organic compounds like this one is a vibrant field of research. This compound could have potential applications in medicinal chemistry, materials science, or other areas. Further studies could explore its synthesis, properties, and potential uses .

properties

IUPAC Name

N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-11(2)16(22)19-12(3)17-20-15(21-23-17)13-7-9-14(10-8-13)18(4,5)6/h7-12H,1-6H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSXJJPHQISQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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